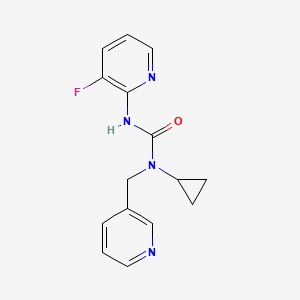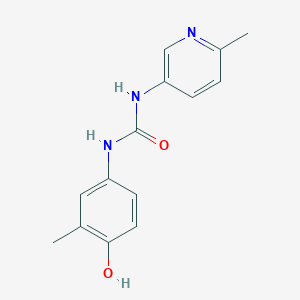![molecular formula C11H14N2OS B7678734 4-[(2,5-Dimethylthiophen-3-yl)methoxy]-1-methylpyrazole](/img/structure/B7678734.png)
4-[(2,5-Dimethylthiophen-3-yl)methoxy]-1-methylpyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2,5-Dimethylthiophen-3-yl)methoxy]-1-methylpyrazole, also known as DMTP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. DMTP is a pyrazole derivative that has been found to have various biochemical and physiological effects, making it a valuable tool for studying different biological processes.
作用機序
The mechanism of action of 4-[(2,5-Dimethylthiophen-3-yl)methoxy]-1-methylpyrazole is not fully understood, but it is believed to involve the modulation of various signaling pathways. This compound has been found to activate the Nrf2/ARE pathway, which is responsible for regulating oxidative stress and inflammation. It has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-apoptotic properties. This compound has been found to reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). It has also been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, this compound has been found to inhibit apoptosis by regulating the expression of various apoptotic genes.
実験室実験の利点と制限
4-[(2,5-Dimethylthiophen-3-yl)methoxy]-1-methylpyrazole has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. This compound can be synthesized using a multistep procedure that is relatively simple and cost-effective. It is also stable under various conditions, making it a suitable tool for long-term experiments. However, this compound also has some limitations, including its limited solubility in water and some organic solvents. This can make it difficult to use in certain experiments that require a high solubility.
将来の方向性
There are several future directions for the study of 4-[(2,5-Dimethylthiophen-3-yl)methoxy]-1-methylpyrazole. One potential direction is the further investigation of its neuroprotective effects and its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another potential direction is the study of its cardioprotective effects and its potential use in the prevention and treatment of cardiovascular disease. Additionally, the study of this compound's anticancer properties and its potential use as a chemotherapeutic agent is an area of interest for future research. Finally, the development of new synthesis methods and analogs of this compound could lead to the discovery of new compounds with improved properties and potential applications in scientific research.
合成法
4-[(2,5-Dimethylthiophen-3-yl)methoxy]-1-methylpyrazole can be synthesized using a multistep procedure that involves the reaction of 2,5-dimethyl-3-thiophenemethanol with hydrazine hydrate, followed by the reaction of the resulting hydrazine with 1-methyl-4-chloropyrazole. The final product is obtained through purification and characterization using various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学的研究の応用
4-[(2,5-Dimethylthiophen-3-yl)methoxy]-1-methylpyrazole has been used in various scientific research applications, including the study of the nervous system, cardiovascular system, and cancer. This compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. It has also been shown to have cardioprotective effects by reducing the risk of ischemic heart disease. Additionally, this compound has been studied for its potential anticancer properties, as it has been found to inhibit the growth of cancer cells by inducing apoptosis.
特性
IUPAC Name |
4-[(2,5-dimethylthiophen-3-yl)methoxy]-1-methylpyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2OS/c1-8-4-10(9(2)15-8)7-14-11-5-12-13(3)6-11/h4-6H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMHVIFFHDHIWCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C)COC2=CN(N=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(6-Methylsulfanylpyrazin-2-yl)-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazine](/img/structure/B7678659.png)
![N-[(2-propan-2-yloxypyridin-4-yl)methyl]pyrazin-2-amine](/img/structure/B7678662.png)
![N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B7678669.png)
![1-[2-(4-fluorophenyl)ethyl]-N-(3,3,3-trifluoropropyl)piperidin-4-amine](/img/structure/B7678679.png)

![N-[(2R)-1-cyclohexylpropan-2-yl]-2-(oxan-4-yl)acetamide](/img/structure/B7678689.png)

![1-[3-[[4-(Hydroxymethyl)phenyl]methoxy]thiophen-2-yl]ethanone](/img/structure/B7678703.png)
![3-bromo-N-[[4-(propylamino)phenyl]methyl]furan-2-carboxamide](/img/structure/B7678710.png)
![N-[(1S)-1-(5-chloropyridin-2-yl)ethyl]-5-[(4-methylpyrazol-1-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B7678713.png)
![N-[6-(hydroxymethyl)pyridin-2-yl]-3-methylfuran-2-carboxamide](/img/structure/B7678721.png)
![1-(3-Fluoropyridin-2-yl)-3-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]urea](/img/structure/B7678729.png)
![2-[ethyl-[methyl(propan-2-yl)carbamoyl]amino]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B7678745.png)
